molecular formula C11H9BrN2 B116354 5-Bromo-4-(4-methylphenyl)pyrimidine CAS No. 149323-50-2

5-Bromo-4-(4-methylphenyl)pyrimidine

Cat. No. B116354
M. Wt: 249.11 g/mol
InChI Key: ZVXXEMMIVLDQAH-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-methylphenyl)pyrimidine is a chemical compound with the molecular formula C11H9BrN2 . It is a type of pyrimidine derivative, which are compounds that have been of great interest in the field of organic synthesis due to their various chemical and biological applications .


Synthesis Analysis

The synthesis of 5-Bromo-4-(4-methylphenyl)pyrimidine involves multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine . Pyrimidine compounds, including 5-Bromo-4-(4-methylphenyl)pyrimidine, have been synthesized through various methods, such as the cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-(4-methylphenyl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

5-Bromopyrimidine, a related compound, has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-4-(4-methylphenyl)pyrimidine is 249.11 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .

Scientific Research Applications

1. Neuroprotection and Anti-neuroinflammatory Agents

  • Application Summary: 5-Bromo-4-(4-methylphenyl)pyrimidine is used in the synthesis of triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

2. Anticancer Activity

  • Application Summary: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
  • Methods of Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity . The structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent has been studied .
  • Results: This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .

3. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

  • Application Summary: 5-Bromopyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .
  • Methods of Application: The synthesis is performed via a microwave-assisted organic synthesis (MAOS) Sonogashira protocol .
  • Results: The specific results of this application are not provided in the source .

Safety And Hazards

5-Bromo-4-(4-methylphenyl)pyrimidine can be harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

properties

IUPAC Name

5-bromo-4-(4-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXXEMMIVLDQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602312
Record name 5-Bromo-4-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(4-methylphenyl)pyrimidine

CAS RN

149323-50-2
Record name 5-Bromo-4-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyrimidine (15.9 g, 0.1 mmol) in ether (200 ml) was added a Grignard reagent (prepared from p-tolyl bromide (20.52 g, 0.12 mmol), magnesium (2.92 g, 0.1 mmol) and ether (100 ml) dropwise at room temperature during 10 minutes. After the addition, the resulting suspension was heated under reflux for 1 hour and allowed to stand overnight. The reaction mixture was treated with aqueous ammonium chloride and then the ether layers were collected. The aqueous layers were extracted with methylene chloride and the extracts were combined with the ether layers and concentrated to dryness. The residue was purified by column chromatography on silica gel and then dissolved in acetone (100 ml). To the acetone solution was added a solution of potassium permanganate in acetone until red color disappeared, manganese dioxide was removed from the reaction mixture by filtration. The filtrate was concentrated to dryness and the residue was purified by column chromatography on silica gel. Recrystallization from hexane afforded colorless needles (12.8 g, 51%), m.p. 81°-82° C.
Quantity
15.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.52 g
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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